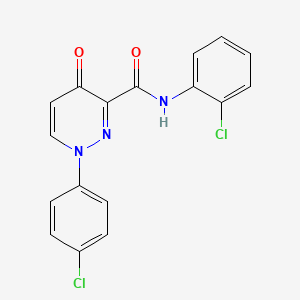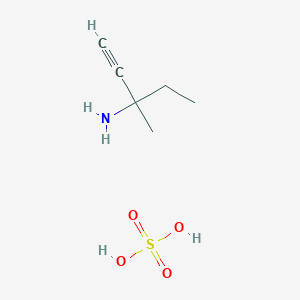![molecular formula C17H23N5O B15112329 4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B15112329.png)
4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyridine is a complex organic compound that features a unique combination of heterocyclic structures. This compound contains a pyridine ring, a piperidine ring, and a pyrrolo[2,1-c][1,2,4]triazole moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
The synthesis of 4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyridine involves multiple steps, typically starting with the construction of the pyrrolo[2,1-c][1,2,4]triazole core. This can be achieved through cyclization reactions involving appropriate precursors. The piperidine ring is then introduced via nucleophilic substitution or other suitable methods. Finally, the pyridine ring is attached through a series of coupling reactions. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The pyridine and piperidine rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Wissenschaftliche Forschungsanwendungen
4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other heterocyclic molecules with pyridine, piperidine, and triazole rings. These compounds may share some biological activities but differ in their specific interactions and effects.
Eigenschaften
Molekularformel |
C17H23N5O |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
3-[[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole |
InChI |
InChI=1S/C17H23N5O/c1-3-14(13-23-15-5-7-18-8-6-15)11-21(9-1)12-17-20-19-16-4-2-10-22(16)17/h5-8,14H,1-4,9-13H2 |
InChI-Schlüssel |
NPECJTSRNKYLKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)CC2=NN=C3N2CCC3)COC4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-butoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B15112259.png)

![N-(3-methyl-1-oxo-1-{[3-(1H-tetrazol-1-yl)phenyl]amino}butan-2-yl)benzamide](/img/structure/B15112275.png)
![2-(1H-benzimidazol-2-yl)-4-chloro-5-[4-(phenylsulfonyl)piperazin-1-yl]pyridazin-3(2H)-one](/img/structure/B15112296.png)
![3-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B15112302.png)


![(2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B15112332.png)
![2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenyloctahydroquinoxaline-1(2H)-carboxamide](/img/structure/B15112335.png)


![3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B15112342.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylacetamide](/img/structure/B15112347.png)
